3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Overview
Description
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of propanoic acid, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the carboxyl group is converted to its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 3-(Dimethylamino)-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 3-(Dimethylamino)-2-methylpropanoic acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is typically carried out at room temperature, and the pH is adjusted to around 2-3 by the dropwise addition of hydrochloric acid.
Product Isolation: The product is isolated by filtration and dried to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically obtained in crystalline form and subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields corresponding oxides or carboxylic acids.
Reduction: Reduction yields the corresponding amine.
Substitution: Substitution reactions yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a precursor for the synthesis of other biologically active molecules, thereby exerting its effects indirectly.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propanoic acid hydrochloride: Similar in structure but lacks the methyl group on the second carbon.
3-(Dimethylamino)butanoic acid hydrochloride: Similar but with an additional carbon in the chain.
N,N-Dimethyl-beta-alanine hydrochloride: Another similar compound with a different arrangement of the amino group.
Uniqueness
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is unique due to the presence of both the dimethylamino group and the methyl group on the second carbon. This structural feature imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(dimethylamino)-2-methylpropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)4-7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUMPDKPMGFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70794-78-4 | |
Record name | 3-(dimethylamino)-2-methylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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